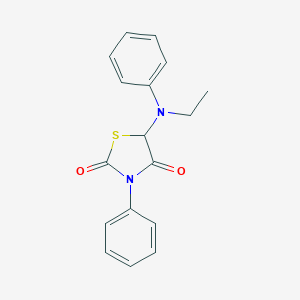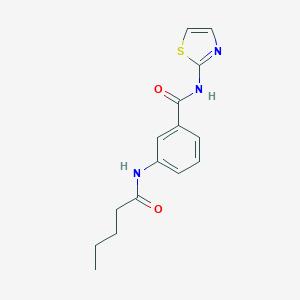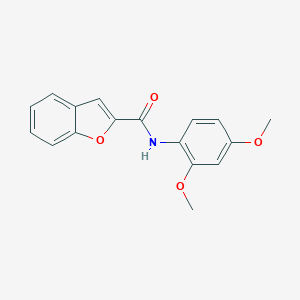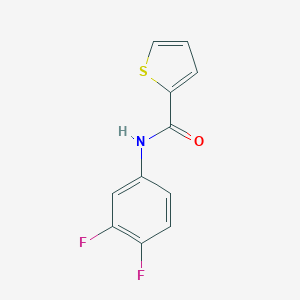
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. It has been found to possess various biological activities and has been the focus of scientific research in recent years.
Wirkmechanismus
The exact mechanism of action of 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile can modulate various biochemical and physiological processes in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. It has also been reported to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile in lab experiments is its diverse biological activities. It can be used to study various disease models, including inflammation, cancer, and diabetes. However, one of the limitations is the lack of information on its toxicity profile and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile. One of the directions is to investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, more research is needed to understand its toxicity profile and pharmacokinetics to ensure its safety for human use.
Synthesemethoden
The synthesis of 4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile has been reported in the literature. One of the methods involves the reaction of 4-methoxyphenylacetonitrile with ethyl acetoacetate in the presence of sodium ethoxide to obtain 4-methoxyphenyl-3-cyano-4,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate. This intermediate is then reacted with ammonium acetate and sodium ethoxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile has been found to possess various biological activities. It has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, anticancer, and anti-diabetic activities. It has also been found to possess neuroprotective properties.
Eigenschaften
Produktname |
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-amino-2-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)8-14(22)16-15(9-19)24-18(13(10-20)17(16)21)11-4-6-12(23-3)7-5-11/h4-7,18H,8-9,21H2,1-3H3 |
InChI-Schlüssel |
WDISBTDPEIHQJZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=CC=C(C=C3)OC)C#N)N)C |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=CC=C(C=C3)OC)C#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)


![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)



